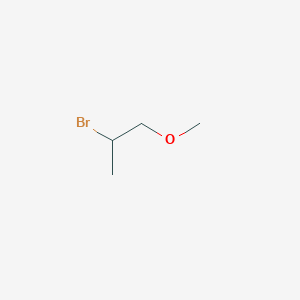
1-Metoxipropano-2-bromo
Descripción general
Descripción
2-Bromo-1-methoxypropane (2-Br-1-MOP) is a chemical compound with the molecular formula C3H7BrO2. It is a colorless liquid with a sweet, slightly pungent odor. It is miscible in most organic solvents and is soluble in water. It is used in the synthesis of a variety of organic compounds and as a reagent in organic synthesis. It has also been used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
El 1-Metoxipropano-2-bromo es un reactivo versátil en la síntesis orgánica. Es particularmente útil en reacciones de sustitución donde actúa como agente alquilante para introducir un grupo metilo protegido en una molécula . Esto puede ser crucial en la síntesis de compuestos orgánicos complejos, incluyendo productos farmacéuticos y agroquímicos. Su papel en la facilitación de varias transformaciones orgánicas, como la bromación, la cohalogenación y la ciclización está bien documentado .
Investigación Farmacéutica
En la investigación farmacéutica, el this compound se emplea en la síntesis de diversos compuestos medicinales. Se utiliza como intermedio en la producción de fármacos que se dirigen a una amplia gama de enfermedades. Por ejemplo, se puede utilizar para sintetizar moléculas que son potentes inhibidores de ciertas enzimas o receptores dentro del cuerpo .
Química de Polímeros
El compuesto encuentra aplicaciones en la química de polímeros, donde se puede utilizar para modificar las propiedades de los polímeros. Puede actuar como agente de transferencia de cadena en reacciones de polimerización para controlar el peso molecular o como un enlace para introducir cadenas laterales y grupos funcionales que alteran las características del polímero .
Química Analítica
El this compound puede servir como un compuesto estándar o de referencia en la química analítica. Sus propiedades bien definidas y su estabilidad lo hacen adecuado para su uso en la calibración de instrumentos o la validación de métodos analíticos, garantizando la precisión y exactitud en el análisis químico .
Ciencia de Materiales
En la ciencia de materiales, este compuesto se utiliza para sintetizar materiales con propiedades específicas. Puede ser un precursor de materiales que requieren compuestos orgánicos bromados como bloques de construcción. Estos materiales pueden tener aplicaciones en electrónica, recubrimientos o como composites avanzados .
Investigación Ambiental
Si bien las aplicaciones directas del this compound en la investigación ambiental no se informan ampliamente, los compuestos bromo-orgánicos relacionados a menudo se estudian por su impacto ambiental. Como tal, el this compound podría utilizarse en estudios para comprender el comportamiento de los compuestos bromados en el medio ambiente .
Safety and Hazards
2-Bromo-1-methoxypropane is considered hazardous. It is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause damage to organs (Liver, Central nervous system) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
2-bromo-1-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(5)3-6-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHYCZIZMTYKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335245 | |
| Record name | 2-bromo-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22461-48-9 | |
| Record name | 2-bromo-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-methoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















